molecular formula C17H29ClN2O2 B13773340 Carbanilic acid, 2-((1-methylheptyl)amino)ethyl ester, hydrochloride CAS No. 67196-00-3

Carbanilic acid, 2-((1-methylheptyl)amino)ethyl ester, hydrochloride

Cat. No.: B13773340
CAS No.: 67196-00-3
M. Wt: 328.9 g/mol
InChI Key: ZINRTEHIUIBFSI-UHFFFAOYSA-N
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Description

Carbanilic acid, 2-((1-methylheptyl)amino)ethyl ester, hydrochloride is an organic compound that belongs to the class of esters. Esters are widely known for their pleasant odors and are commonly found in fruits and flowers. This particular compound is synthesized through the esterification process and has various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Carbanilic acid, 2-((1-methylheptyl)amino)ethyl ester, hydrochloride can be synthesized through the esterification of carbanilic acid with 2-((1-methylheptyl)amino)ethanol in the presence of an acid catalyst. The reaction typically involves heating the carbanilic acid and the alcohol in the presence of a strong acid such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the ester product .

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the product. The use of catalysts such as trimethylchlorosilane in methanol can also enhance the efficiency of the esterification process .

Chemical Reactions Analysis

Types of Reactions

Carbanilic acid, 2-((1-methylheptyl)amino)ethyl ester, hydrochloride undergoes several types of chemical reactions, including:

    Hydrolysis: The ester can be hydrolyzed to yield carbanilic acid and 2-((1-methylheptyl)amino)ethanol.

    Reduction: The ester can be reduced to form the corresponding alcohols using reducing agents such as lithium aluminum hydride.

    Substitution: The ester group can be substituted by nucleophiles, leading to the formation of various derivatives.

Common Reagents and Conditions

    Hydrolysis: Aqueous acid (e.g., hydrochloric acid) or base (e.g., sodium hydroxide) can be used as reagents.

    Reduction: Lithium aluminum hydride is commonly used as a reducing agent.

    Substitution: Nucleophiles such as amines or alcohols can be used under appropriate conditions.

Major Products Formed

    Hydrolysis: Carbanilic acid and 2-((1-methylheptyl)amino)ethanol.

    Reduction: Corresponding alcohols.

    Substitution: Various derivatives depending on the nucleophile used.

Scientific Research Applications

Carbanilic acid, 2-((1-methylheptyl)amino)ethyl ester, hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of carbanilic acid, 2-((1-methylheptyl)amino)ethyl ester, hydrochloride involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release carbanilic acid and 2-((1-methylheptyl)amino)ethanol, which can then interact with various biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    Methyl butanoate: Found in pineapple oil.

    Isopentyl acetate: Found in banana oil.

    Ethyl acetate: Commonly used as a solvent.

Uniqueness

Carbanilic acid, 2-((1-methylheptyl)amino)ethyl ester, hydrochloride is unique due to its specific structure and the presence of the 2-((1-methylheptyl)amino)ethyl group. This structural feature imparts distinct chemical and biological properties, making it valuable for specific research and industrial applications .

Properties

CAS No.

67196-00-3

Molecular Formula

C17H29ClN2O2

Molecular Weight

328.9 g/mol

IUPAC Name

octan-2-yl-[2-(phenylcarbamoyloxy)ethyl]azanium;chloride

InChI

InChI=1S/C17H28N2O2.ClH/c1-3-4-5-7-10-15(2)18-13-14-21-17(20)19-16-11-8-6-9-12-16;/h6,8-9,11-12,15,18H,3-5,7,10,13-14H2,1-2H3,(H,19,20);1H

InChI Key

ZINRTEHIUIBFSI-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC(C)[NH2+]CCOC(=O)NC1=CC=CC=C1.[Cl-]

Origin of Product

United States

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